Phlorizin

Descripción

This compound has been reported in Lithocarpus pachyphyllus, Malus doumeri, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

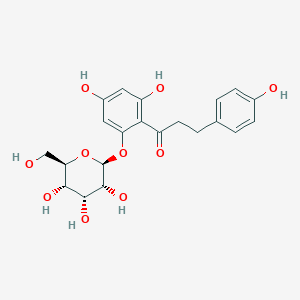

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUVKUPGCMBWBT-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075339 | |

| Record name | Phlorizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [ChromaDex MSDS], Solid | |

| Record name | Phlorhizin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 22 °C | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-81-1 | |

| Record name | Phloridzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phlorizin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phlorizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLORIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9S17279X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.0 °C | |

| Record name | Phlorizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Phlorizin in Apple Trees: A Technical Account

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific journey of the discovery of phlorizin, a glucosidic dihydrochalcone first isolated from apple trees. This molecule, initially investigated for its potential antimalarial properties, serendipitously paved the way for a new class of antidiabetic drugs—the sodium-glucose cotransporter (SGLT) inhibitors. This document provides a detailed account of the early experiments, the methodologies employed, and the evolution of our understanding of this compound's mechanism of action.

The Initial Discovery and Isolation of this compound

In 1835, two Belgian chemists, Laurent-Guillaume de Koninck and Jean Servais Stas, working in the laboratory of Professor Jean-Baptiste Van Mons, a renowned pomology expert, isolated a crystalline substance from the bark of apple trees (Malus domestica)[1][2][3]. Their initial interest was reportedly in finding compounds with antimalarial properties, similar to quinine from cinchona bark[1]. Instead, they discovered a novel glycoside they named "phloridzin" (later simplified to this compound), derived from the Greek words "phloios" (bark) and "rhiza" (root)[3].

Experimental Protocol: Isolation of this compound (circa 1835)

Principle: The Stas-Otto method is a classical technique for extracting alkaloids and other plant constituents. It involves solvent extraction, followed by purification steps to remove unwanted compounds like tannins and fats[4][6].

Probable Methodology:

-

Source Material: Freshly harvested bark from the roots of apple trees was used as the starting material[7].

-

Extraction:

-

The apple tree bark was likely dried and finely powdered to increase the surface area for solvent extraction.

-

The powdered bark would have been subjected to continuous hot percolation with alcohol (ethanol) using a Soxhlet-type apparatus. This process would both extract the this compound and deactivate enzymes present in the plant material that could degrade the glycoside[4]. For thermolabile glycosides, extraction would have been performed at temperatures below 45°C[4].

-

-

Purification:

-

The resulting alcoholic extract would then be treated with a solution of lead acetate. This step was crucial for precipitating tannins and other non-glycosidic impurities[4].

-

The excess lead acetate would have been removed by bubbling hydrogen sulfide gas through the solution, causing the lead to precipitate as lead sulfide, which could then be filtered off[4].

-

-

Crystallization:

-

The purified extract would be concentrated by evaporation of the solvent.

-

Upon cooling, the this compound would crystallize out of the solution, allowing for its isolation in a solid, crystalline form.

-

The Unveiling of Glucosuria: Von Mering's Seminal Experiments

For several decades after its discovery, this compound remained a chemical curiosity. Its profound physiological effects were not uncovered until the 1880s, when Joseph von Mering, a German physician and researcher, began investigating its properties[8][9].

Experimental Protocol: Induction of Glucosuria in Canines (circa 1886)

Von Mering administered this compound to dogs and observed a significant increase in the excretion of glucose in their urine, a condition known as glucosuria[9][10].

Principle: To investigate the physiological effects of this compound, von Mering administered the compound to dogs and monitored their urine for changes in glucose content.

Methodology:

-

Subjects: Healthy adult dogs were used for the experiments.

-

Administration of this compound: this compound was administered to the dogs both orally and via subcutaneous injection[9]. While the exact dosages for the canine studies are not well-documented in available sources, later experiments in humans provide some context for the amounts used.

-

Urine Collection and Analysis: Urine samples were collected from the dogs before and after the administration of this compound.

-

Glucose Measurement: In the 19th century, the primary method for detecting and quantifying glucose in urine was through copper reduction tests, most notably Fehling's test, developed in 1849[11][12][13].

-

Fehling's Test Procedure:

-

Fehling's solution (an aqueous solution of copper(II) sulfate, potassium sodium tartrate, and sodium hydroxide) was prepared[12].

-

A known volume of the canine urine sample was added to the Fehling's solution.

-

The mixture was heated in a water bath[13].

-

The presence of reducing sugars, such as glucose, would reduce the blue copper(II) ions to copper(I) oxide, which forms a reddish-brown precipitate[12][13].

-

The amount of precipitate formed could be used for a semi-quantitative estimation of the glucose concentration. For a more quantitative analysis, a titration method would have been employed, where the urine sample was used to titrate a known volume of Fehling's solution until the blue color disappeared[14][15].

-

-

Quantitative Data from Early Human Studies

In 1887, von Mering extended his studies to human subjects with diabetes, providing some of the first quantitative data on the effects of this compound[1].

| Parameter | Value | Reference |

| This compound Dosage (in humans with diabetes) | 15-20 grams | [1] |

| Resulting Glucosuria | 6% to 8% | [1] |

Elucidating the Mechanism of Action: Inhibition of Sodium-Glucose Cotransporters

It took many more decades of research to fully understand the mechanism behind this compound-induced glucosuria. It is now known that this compound is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2[10][13].

-

SGLT2: Primarily located in the proximal convoluted tubule of the kidney, SGLT2 is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.

-

SGLT1: Found in the small intestine and to a lesser extent in the kidneys, SGLT1 is responsible for the absorption of glucose and galactose from the diet.

By inhibiting these transporters, this compound prevents the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.

Signaling Pathway of this compound Action

Experimental Workflow: From Discovery to Physiological Effect

The journey from the initial observation in the apple orchard to the understanding of this compound's physiological impact can be summarized in the following experimental workflow.

Conclusion and Future Directions

The discovery of this compound in apple trees is a testament to the power of serendipity in scientific research. What began as a search for an antimalarial agent led to the identification of a molecule that would fundamentally change our understanding of glucose homeostasis and provide the blueprint for a new generation of drugs for the treatment of type 2 diabetes. The early, meticulous, yet technologically limited, experiments of de Koninck, Stas, and von Mering laid the groundwork for the development of selective SGLT2 inhibitors, which are now widely used in clinical practice. The history of this compound serves as a compelling case study in natural product drug discovery and highlights the importance of continued investigation into the vast chemical diversity of the natural world.

References

- 1. ectrx.org [ectrx.org]

- 2. A Story of Serendipities: From this compound to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gliflozins for Diabetes: From Bark to Bench to Bedside | American Scientist [americanscientist.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. youtube.com [youtube.com]

- 6. biologyonline.com [biologyonline.com]

- 7. rmlg.uliege.be [rmlg.uliege.be]

- 8. [From the discovery of this compound (a Belgian story) to SGLT2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. Stuttgart Incentives | Universität Stuttgart [uni-stuttgart.de]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. youtube.com [youtube.com]

- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 15. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

Phlorizin: A Technical Guide to its Mechanism of Action as a Non-Selective SGLT Inhibitor

Introduction

Phlorizin, a naturally occurring dihydrochalcone found in the bark of fruit trees like apple and pear, is the archetypal inhibitor of the sodium-glucose cotransporter (SGLT) family.[1][2] Its ability to induce renal glycosuria (the excretion of glucose in urine) has been known for over a century, making it a pivotal tool in the study of renal physiology and diabetes.[2][3] this compound acts as a potent, non-selective, competitive inhibitor of both SGLT1 and SGLT2, the two primary isoforms responsible for glucose reabsorption in the kidneys and absorption in the intestine.[1][4][5] Although its poor oral bioavailability and lack of selectivity have precluded its therapeutic use, the study of this compound's mechanism of action laid the essential groundwork for the development of modern, highly selective SGLT2 inhibitors used in the treatment of type 2 diabetes.[6][7] This guide provides an in-depth technical overview of this compound's molecular mechanism, quantitative inhibition profile, and the experimental protocols used to characterize its function.

Molecular Mechanism of SGLT Inhibition

Sodium-glucose cotransporters are membrane proteins that utilize the sodium gradient maintained by the Na+/K+-ATPase to drive glucose into cells against its concentration gradient.[8] In the kidney, SGLT2, located in the S1 and S2 segments of the proximal tubule, is a high-capacity, low-affinity transporter responsible for reabsorbing approximately 90% of filtered glucose.[8][9] SGLT1, a high-affinity, low-capacity transporter found in the S3 segment of the proximal tubule and the small intestine, reabsorbs the remaining 10% of renal glucose and is the primary transporter for dietary glucose and galactose absorption.[3][8][9]

This compound exerts its effect through high-affinity, competitive inhibition of both SGLT1 and SGLT2.[3][5][10] The mechanism is initiated by this compound binding to the transporter from the extracellular (luminal) side, a process that is dependent on the presence of sodium ions.[3][10]

Binding Site and Conformational Lock: The interaction is bipartite, involving both the glucose and aglycone (phloretin) moieties of the this compound molecule:

-

Glucose Moiety: The sugar portion of this compound occupies the glucose-binding site on the SGLT protein.[3][11]

-

Aglycone Moiety: The phloretin tail binds to an adjacent site within an external vestibule of the transporter.[3][11][12]

This dual binding effectively locks the transporter in an outward-facing conformation, physically obstructing the translocation of glucose across the cell membrane.[3] While this is the primary high-affinity inhibitory mechanism, recent cryo-electron microscopy studies have revealed that this compound can also bind to a low-affinity site on the inward-open conformation of the transporter, suggesting a more complex, biphasic interaction.[9][13]

By blocking both SGLT2 in the early proximal tubule and SGLT1 in the late proximal tubule, this compound can induce a near-complete inhibition of renal glucose reabsorption.[3]

Caption: this compound non-selectively blocks SGLT1 and SGLT2 on the apical membrane of renal tubule cells.

Quantitative Inhibition Profile

The non-selective nature of this compound is evident in its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human SGLT1 and SGLT2. While it consistently shows a higher affinity for SGLT2, its potency against SGLT1 is substantial. The aglycone, phloretin, is a significantly weaker inhibitor, demonstrating the critical role of the glucose moiety in high-affinity binding.[3][10]

| Parameter | Human SGLT1 (hSGLT1) | Human SGLT2 (hSGLT2) | Reference(s) |

| Inhibition Constant (Ki) | 140 - 300 nM | 11 - 39 nM | [1][3][10][14] |

| IC50 | ~290 nM | ~21 nM | [3] |

| Phloretin (Aglycone) Ki / IC50 | ~140 µM | ~25 µM | [10] |

| Cynomolgus Monkey SGLT IC50 | 309 ± 81 nM | 35.8 ± 4.9 nM | [15] |

Key Experimental Protocols

The characterization of SGLT inhibitors like this compound relies on robust in vitro assays. A primary method is the cell-based glucose uptake assay, which measures the transport of a labeled glucose analog into cells expressing the target transporter.

Protocol: Fluorescent Glucose Uptake Assay for IC50 Determination

This protocol describes a non-radioactive method using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) in a human kidney cell line (HK-2) that endogenously expresses SGLT2, or in an engineered cell line (e.g., HEK293) stably expressing hSGLT1 or hSGLT2.[16][17]

1. Materials and Reagents:

-

Cell Line: HK-2 cells or HEK293 cells stably expressing hSGLT1 or hSGLT2.

-

Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements.

-

Assay Plate: 96-well black, clear-bottom microplate.

-

Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer, with and without sodium.

-

Test Compound: this compound stock solution in DMSO.

-

Fluorescent Substrate: 2-NBDG stock solution.

-

Lysis Buffer: 0.1% Triton X-100 in PBS.

-

Instrumentation: Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).

2. Experimental Procedure:

-

Cell Culture: Seed cells into the 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and culture until a confluent monolayer is formed (24-48 hours).[16]

-

Compound Preparation: Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (<0.5%).[16]

-

Assay Execution:

-

Gently wash the cell monolayers twice with pre-warmed KRH buffer.

-

Add 100 µL of KRH buffer containing the appropriate this compound dilution or control to each well.

-

Controls:

-

Total Uptake: Vehicle (DMSO) only in sodium-containing buffer.

-

Non-specific Uptake: Vehicle in sodium-free KRH buffer (SGLT activity is sodium-dependent).

-

Positive Control: A known selective inhibitor can be used for comparison.

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.[16]

-

Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.

-

Incubate at 37°C for 30-60 minutes.[16]

-

-

Termination and Lysis:

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold, sodium-free KRH buffer.

-

Lyse the cells by adding 50-100 µL of lysis buffer and incubating for 10 minutes at room temperature.[16]

-

-

Fluorescence Measurement: Read the fluorescence of the cell lysates in the plate reader.

3. Data Analysis:

-

Subtract the average fluorescence of blank wells (no cells) from all readings.

-

Calculate the SGLT-specific uptake: (Mean Total Uptake) - (Mean Non-specific Uptake).

-

Calculate the percentage of inhibition for each this compound concentration: 100 * (1 - [(Sample Uptake - Non-specific Uptake) / (SGLT-specific Uptake)]).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of an SGLT inhibitor using a cell-based assay.

Alternative Methodologies

-

Radioligand Binding Assays: These assays directly measure the displacement of a high-affinity radiolabeled SGLT inhibitor (e.g., [³H]dapagliflozin) from membranes prepared from cells overexpressing the transporter. This provides a direct measure of binding affinity (Ki).[18]

-

Brush Border Membrane Vesicle (BBMV) Assays: This ex vivo technique uses vesicles prepared from the apical membrane of renal proximal tubules. It allows for the direct measurement of radiolabeled glucose analog transport in a more physiologically relevant system, free from the complexities of whole-cell metabolism.[18]

This compound is a powerful, non-selective competitive inhibitor of SGLT1 and SGLT2. Its mechanism of action, centered on binding to the transporter's external glucose site and locking it in an outward-facing conformation, is a foundational concept in the pharmacology of SGLT inhibition. While its own clinical utility is limited by non-selectivity and unfavorable pharmacokinetics, the detailed understanding of its interaction with SGLT proteins, derived from quantitative and cellular assays, has been indispensable. It remains the critical reference compound against which new generations of selective SGLT2 inhibitors are compared, solidifying its legacy as a cornerstone of diabetes drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive inhibition of SGLT2 by tofogliflozin or this compound induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. JaypeeDigital | eBook Reader [jaypeedigital.com]

- 8. diabetesonthenet.com [diabetesonthenet.com]

- 9. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of this compound binding domains in sodium-glucose cotransporter family: SGLT1 as a unique model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. ascpt.org [ascpt.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Phlorizin: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorizin, a dihydrochalcone glucoside first isolated from the bark of the apple tree (Malus), has been a subject of significant scientific interest due to its potent inhibitory effects on sodium-glucose cotransporters (SGLTs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanism of action of this compound. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a summary of its quantitative data. A visual representation of its primary signaling pathway is also included to facilitate a deeper understanding of its pharmacological effects.

Chemical Structure and Identification

This compound is structurally composed of a phloretin aglycone linked to a β-D-glucopyranosyl moiety via an O-glycosidic bond at the 2'-position.[1][2] Its systematic IUPAC name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |

| CAS Number | 60-81-1 | [1] |

| Molecular Formula | C₂₁H₂₄O₁₀ | [1][3] |

| Molecular Weight | 436.41 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O | [1] |

| InChI Key | IOUVKUPGCMBWBT-QNDFHXLGSA-N | [1] |

Physicochemical Properties

This compound is a white to off-white or light yellow solid.[1][4] It is sparingly soluble in cold water and ether but dissolves in hot water, ethanol, and other organic solvents like DMSO and DMF.[5][6][7]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Melting Point | 106-114 °C | [7][8] |

| Solubility | - DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~5 mg/mL- Water: 1 mg/mL at 22°C- 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [1][9] |

| pKa (strongest acidic) | 7.15 - 7.87 | [3][10] |

| LogP | 0.45 | [8] |

| Appearance | White to off-white or light yellow solid | [1][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data of this compound

| Technique | Data | Reference |

| UV-Vis (λmax) | 224, 285 nm | [11][12] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.53, 10.62, 9.13, 7.04-7.06, 6.64-6.67, 6.14-6.15, 5.94-5.95, 5.32-5.33, 5.18-5.19, 5.08-5.09, 4.94-4.96, 4.63, 3.70-3.74, 3.27-3.53, 2.78-2.81. | [1][13] |

| ¹³C NMR (DMSO-d₆, 100.54 MHz) | δ (ppm): 204.63, 165.29, 164.34, 160.74, 155.16, 131.44, 129.07, 114.89, 105.07, 100.71, 96.74, 94.23, 77.16, 76.59, 73.10, 69.35, 60.46, 44.88, 28.92. | [1] |

Mechanism of Action: SGLT Inhibition

This compound is a potent, non-selective, and competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[6][8] These transporters are primarily located in the brush border membrane of the proximal renal tubules and the small intestine. By competitively binding to these transporters, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream and inhibits glucose absorption from the intestines, leading to glycosuria (excretion of glucose in urine) and a reduction in blood glucose levels.[3][6]

Experimental Protocols

Extraction and Purification of this compound from Apple Tree Bark

This protocol describes a common method for the extraction and subsequent purification of this compound to a high degree of purity.[5][7]

Materials:

-

Dried and powdered apple tree bark

-

40% Ethanol solution

-

Ethyl acetate

-

Chloroform

-

Methanol

-

n-Butanol

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

HPLC system for purity analysis

Procedure:

-

Extraction:

-

Macerate the powdered apple tree bark with a 40% ethanol solution at a solid-to-liquid ratio of 1:30.

-

Perform reflux extraction for 1 hour.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Preliminary Purification:

-

Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate.

-

Collect the ethyl acetate phase, which contains the majority of the this compound.

-

Evaporate the ethyl acetate to yield a this compound-enriched crude extract.

-

-

HSCCC Purification:

-

Prepare a two-phase solvent system of chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v/v/v).

-

Dissolve the enriched extract in a mixture of the upper and lower phases of the solvent system.

-

Inject the sample into the HSCCC system.

-

Use the lower phase as the mobile phase in the head-to-tail elution mode.

-

Monitor the effluent at 280 nm.

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Analysis:

-

Analyze the collected fractions using HPLC with UV detection to confirm the purity of the isolated this compound.

-

Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.

-

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid like this compound.[2][4][14]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer

Procedure:

-

Finely powder a small amount of dry, purified this compound.

-

Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound.

-

Then, decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

-

A sharp melting point range (e.g., 0.5-1°C) is indicative of high purity.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance of this compound, which is useful for its quantification.[15]

Materials:

-

Purified this compound

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in ethanol of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Use ethanol as the blank reference.

-

Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax). For this compound, these are typically around 224 nm and 285 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural confirmation of this compound.[1][16]

Materials:

-

Purified this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve the this compound sample in an appropriate volume of DMSO-d₆ in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Conclusion

This compound stands as a pivotal molecule in the study of glucose transport and has served as a foundational scaffold for the development of modern antidiabetic drugs. This guide has provided a detailed technical overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a practical framework for researchers engaged in the isolation, characterization, and biological evaluation of this important natural product. A thorough understanding of these fundamental aspects is crucial for leveraging the therapeutic potential of this compound and its derivatives in future drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. frontiersin.org [frontiersin.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. asianpubs.org [asianpubs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. davjalandhar.com [davjalandhar.com]

- 15. Optimization of this compound Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing the conformation of the sugar transport inhibitor this compound by 2D-NMR, molecular dynamics studies, and pharmacophore analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Apple: A Technical Guide to Natural Phlorizin Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorizin, a dihydrochalcone glucoside, is a phytochemical of significant interest due to its well-documented pharmacological activities, including its potent inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2). While the apple tree (Malus species) is the most renowned source, a growing body of research has identified several other plant species that naturally produce this valuable compound. This technical guide provides an in-depth overview of these alternative natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and insights into its associated signaling pathways. This information is intended to support further research and development in the fields of pharmacology, natural product chemistry, and drug discovery.

Quantitative Analysis of this compound in Non-Malus Species

While this compound is most abundant in Malus species, several other plants have been identified as natural sources. The concentration of this compound in these alternative sources varies significantly. The following tables summarize the available quantitative data for this compound content in various plant tissues outside of the Malus genus.

Table 1: this compound Content in Species from the Fagaceae Family

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Lithocarpus litseifolius | Fagaceae | Leaves | 32.76 ± 4.419 | [1] |

| Lithocarpus polystachyus (Sweet Tea) | Fagaceae | Leaves (processed into black tea) | 4.11 ± 0.29 |

Table 2: this compound Content in Species from the Ericaceae Family

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Vaccinium macrocarpon (American Cranberry) | Ericaceae | Fruit | 2.53 - 8.00 (total dihydrochalcones, this compound is major) | [2] |

Table 3: Qualitative Presence of this compound in Other Species

| Plant Species | Family | Plant Part | Notes | Reference(s) |

| Fragaria x ananassa (Strawberry) | Rosaceae | Fruit | Presence confirmed, but quantitative data is limited. | [3][4][5] |

| Rosa canina (Rose hip) | Rosaceae | Fruit/Flesh | Presence reported, but quantitative data is scarce. | [6] |

| Pyrus communis (Pear) | Rosaceae | Bark | Present in bark, but absent in fruit. Quantitative data for bark is not readily available. | [6] |

| Punica granatum (Pomegranate) | Lythraceae | Pulp | This compound has been identified, but quantitative data is limited. | [7][8][9] |

| Polygonum cuspidatum | Polygonaceae | - | Reported as a source, but quantitative data is not specified. |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from non-Malus sources, as cited in the literature.

Extraction of this compound from Lithocarpus Leaves

A common method for extracting this compound from the leaves of Lithocarpus species, such as L. litseifolius and L. polystachyus, is ultrasonic-assisted extraction.[1][10]

-

Sample Preparation: Freshly collected leaves are dried and ground into a fine powder.

-

Extraction Solvent: An ethanol-water solution is typically used. A study on L. litseifolius found an optimal ethanol concentration of 70%.[1]

-

Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of leaf powder to solvent is recommended.[1]

-

Ultrasonic Treatment: The mixture is subjected to ultrasonic extraction at a frequency of 40 kHz for approximately 20 minutes at room temperature.[10]

-

Separation: The resulting extract is centrifuged, and the supernatant containing the this compound is collected for further purification and analysis.[1]

A logical workflow for this extraction process is visualized below.

Purification of this compound from Lithocarpus Extract

For obtaining high-purity this compound, further purification steps are necessary. Macroporous resin column chromatography is an effective method.[11]

-

Resin Selection: ADS-7 macroporous resin has been successfully used for the purification of this compound from Lithocarpus polystachyus extracts.[11]

-

Adsorption: The crude extract is loaded onto the resin column, allowing for the static adsorption of this compound.

-

Desorption (Elution): The adsorbed this compound is then dynamically desorbed using an ethanol-water solution.

-

Further Purification: The collected eluate can be further purified using neutral alumina column chromatography.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the quantification of this compound.[12]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: An Inertsil ODS-3 column (4.6 × 150 mm, 5 µm) or a similar C18 column is suitable.[12]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water containing 0.1% phosphoric acid.[13] For the analysis of this compound from sweet tea, an isocratic mobile phase of water and acetonitrile (73:27) has also been used.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is typically employed.[12][13]

-

Detection: this compound is detected by UV absorbance at a wavelength of 288 nm[12] or 285 nm.[10]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.

Signaling Pathways Associated with this compound from Non-Malus Sources

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound derived from sources other than apple.

Regulation of the JAK2/STAT3 Signaling Pathway

This compound extracted from sweet tea (Lithocarpus polystachyus) has been shown to inhibit the progression of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway.[14] This pathway is crucial in cell proliferation, differentiation, and apoptosis.

The proposed mechanism involves the inhibition of JAK2 and STAT3 phosphorylation by this compound, which in turn downregulates the expression of downstream target genes involved in cancer cell survival and proliferation.

Modulation of the AMPK/PI3K/AKT Signaling Pathway

The AMPK/PI3K/AKT signaling pathway is a key regulator of cellular metabolism and growth. Dysregulation of this pathway is implicated in various metabolic diseases, including type 2 diabetes.

Conclusion

While Malus species remain a primary source of this compound, this guide highlights the significant potential of alternative natural sources, particularly from the Lithocarpus and Vaccinium genera. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to explore these underexploited resources. Furthermore, the emerging understanding of the signaling pathways modulated by this compound from these sources opens new avenues for therapeutic development. Continued research into the broader botanical distribution of this compound and the elucidation of its physiological roles within these plants will undoubtedly contribute to its expanded application in the pharmaceutical and nutraceutical industries.

References

- 1. CN112225768A - Method for extracting trilobatin and this compound from lithocarpus litseifolius - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. agriculturejournals.cz [agriculturejournals.cz]

- 4. researchgate.net [researchgate.net]

- 5. Detection of phloridzin in strawberries (Fragaria x ananassa Duch.) by HPLC-PDA-MS/MS and NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 6. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: ‘Tunisia’ and ‘Qingpi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound from sweet tea inhibits the progress of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparative Separation and Identification of the Flavonoid Phlorhizin from the Crude Extract of Lithocarpus Polystachyus Rehd - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Determination of the content of phloridzin using reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of Phlorizin and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorizin, a dihydrochalcone glucoside predominantly found in apples, and its primary metabolite, phloretin, have garnered significant scientific interest due to their diverse pharmacological activities. Initially recognized for its potent inhibition of sodium-glucose cotransporters (SGLTs), this compound served as a foundational template for the development of modern SGLT2 inhibitor drugs for type 2 diabetes. Beyond their influence on glucose transport, both this compound and phloretin exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound and its metabolites, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Glucose Transporters

The principal pharmacological action of this compound is the competitive inhibition of sodium-glucose cotransporters SGLT1 and SGLT2.[1] This inhibition blocks the reabsorption of glucose in the renal tubules and the absorption of glucose from the small intestine, leading to glycosuria and a reduction in blood glucose levels.[2] this compound's aglycone metabolite, phloretin, also demonstrates inhibitory activity against glucose transporters, including the facilitated glucose transporters (GLUTs).[3]

Quantitative Inhibition Data

The inhibitory potency of this compound and phloretin against various glucose transporters is summarized in the table below.

| Compound | Transporter | Species/System | Inhibition Constant (IC50/Ki) | Reference(s) |

| This compound | hSGLT1 | Human | Ki: 300 nM | [1] |

| This compound | hSGLT2 | Human | Ki: 39 nM | [1] |

| Phloretin | SGLT1 | Xenopus oocyte expression | IC50: 0.3 mM | [4] |

| Phloretin | GLUT1 | Yeast | IC50: 49 µM | [3] |

| Phloretin | GLUT1 | Human erythrocyte | IC50: 61 µM | [3] |

Pharmacokinetics

Upon oral administration, this compound is extensively metabolized in the small intestine by hydrolytic enzymes, leading to the formation of its aglycone, phloretin.[3] This metabolic conversion significantly influences the pharmacokinetic profile and systemic bioavailability of both compounds.

Preclinical Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters of this compound and phloretin observed in preclinical studies involving rats.

| Compound | Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| This compound | Oral | 50 mg/kg | - | - | - | ~0 (Normal Rats) | [4][5] |

| This compound | Oral | 50 mg/kg | - | - | - | ~5 (T2D Rats) | [4][5] |

| This compound | Intravenous | 10 mg/kg | - | - | - | - | [4][5] |

| Phloretin | Oral | 100 mg/kg | 0.28 ± 0.05 | 0.58 ± 0.14 | 0.97 ± 0.18 | 8.676 | [6] |

| Phloretin | Intravenous | 10 mg/kg | - | - | 11.18 ± 2.05 | - | [6] |

Key Signaling Pathways

This compound and its metabolite phloretin have been shown to modulate several critical intracellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anticancer effects.

JAK2/STAT3 Signaling Pathway

This compound has been demonstrated to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7] This pathway is often aberrantly activated in various cancers and inflammatory conditions. This compound's inhibitory action on this pathway is associated with the suppression of cancer cell proliferation, migration, and invasion.[7]

MAPK/NF-κB Signaling Pathway

Phloretin has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][9] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the nuclear translocation of the p65 subunit of NF-κB.[9]

IL-1β/IKB-α/NF-KB Signaling Pathway

This compound can exert antioxidant effects by modulating the Interleukin-1 beta (IL-1β)/Inhibitor of kappa B alpha (IκBα)/NF-κB signaling pathway.[3] By interfering with this pathway, this compound can suppress the expression of pro-inflammatory and oxidative stress-related genes.

Detailed Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory effect of this compound and its metabolites on SGLT1 and SGLT2 activity.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Uptake Assay:

-

Cells are washed with a sodium-containing buffer.

-

Cells are pre-incubated with various concentrations of the test compound (this compound or phloretin) or vehicle control.

-

A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to initiate the uptake.

-

Uptake is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped by washing the cells with ice-cold buffer.

-

-

Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To evaluate the anti-diabetic effects of this compound in a model of type 1 diabetes.

Methodology:

-

Animal Model: Male C57BL/6J mice are used.

-

Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in citrate buffer, are administered via intraperitoneal injection to induce pancreatic β-cell destruction and subsequent hyperglycemia.

-

Treatment: Diabetic mice are treated with this compound (e.g., 10-20 mg/kg, oral gavage or subcutaneous injection) or vehicle daily for a specified period (e.g., 4 weeks).

-

Monitoring: Blood glucose levels and body weight are monitored regularly.

-

Outcome Measures: At the end of the study, various parameters can be assessed, including:

-

Fasting blood glucose and insulin levels.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

HbA1c levels.

-

Histopathological analysis of the pancreas and kidneys.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound and its metabolites on cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound and its primary metabolite, phloretin, represent a fascinating class of natural compounds with a rich pharmacological profile. Their well-established role as inhibitors of SGLT and GLUT transporters has paved the way for novel anti-diabetic therapies. Furthermore, their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation highlights their potential for broader therapeutic applications. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development in this promising area. A thorough understanding of the intricate mechanisms of action and pharmacokinetic properties of this compound and its metabolites will be crucial for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound from sweet tea inhibits the progress of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Studies of Phlorizin-Induced Glycosuria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into phlorizin-induced glycosuria, a pivotal discovery that laid the groundwork for modern SGLT2 inhibitors. This document collates quantitative data from seminal studies, details the experimental protocols of the era, and visualizes the conceptual understanding of this compound's mechanism of action as it was developed by early pioneers in the field.

Historical Context and Initial Discovery

This compound, a glucoside found in the root bark of apple trees, was first isolated in 1835 by French chemists Jean-Servais Stas and Laurent-Guillaume de Koninck.[1] However, its profound physiological effects remained unknown for another half-century. In 1886, the German physician Josef von Mering serendipitously discovered that administration of this compound to dogs induced glycosuria, the excretion of glucose in the urine.[1] This finding was significant because it demonstrated that glycosuria could be induced pharmacologically, independent of pancreatic function, leading to the concept of "this compound diabetes" or renal diabetes.

Von Mering's initial experiments were crucial in establishing that this compound's action was localized to the kidneys. He observed that while inducing significant glycosuria, this compound paradoxically caused a decrease in blood glucose levels, a stark contrast to the hyperglycemia characteristic of pancreatic diabetes.[2][3] This key observation suggested that this compound did not cause diabetes but rather interfered with the kidney's ability to retain glucose. The definitive proof of the renal site of action was later provided by Oskar Minkowski, who demonstrated that this compound had no glucose-lowering effect in nephrectomized (kidney-removed) dogs.[2]

Key Early Experiments and Quantitative Data

The early research on this compound, particularly the work of von Mering and later, the meticulous metabolic studies by Graham Lusk at the turn of the 20th century, provided the first quantitative insights into its effects. These studies primarily used dogs as the experimental model.

Von Mering's Initial Findings

Von Mering's initial studies were more qualitative but established the fundamental principles of this compound action. Later reports provided some of the first quantitative data on its effects in both animals and humans.

Table 1: Summary of von Mering's Early Observations on this compound Administration

| Subject | This compound Dosage | Route of Administration | Observed Effect on Urine | Observed Effect on Blood Glucose |

| Dogs | Not specified in detail | Oral and Subcutaneous | Marked glycosuria | Decreased |

| Humans | 15–20 g/day | Oral | 6%–8% glucose in urine (6-8 g/dL) | Not specified |

| Humans | 2 g/day | Oral | 91 g of total glucose excreted per day | Not specified |

Graham Lusk and the D:N Ratio

Graham Lusk's work with phlorizinized dogs was instrumental in advancing the understanding of metabolism. He used this compound to create a model of complete diabetes, where the body's ability to oxidize glucose was thought to be entirely abolished. A key metric in these studies was the Dextrose to Nitrogen (D:N) ratio (also referred to as the G:N ratio) in the urine of fasting, phlorizinized dogs. This ratio was believed to represent the conversion of protein to glucose. A constant D:N ratio of approximately 3.65 was famously established, suggesting that for every 1 gram of nitrogen excreted (from protein catabolism), 3.65 grams of glucose were formed and excreted.

Table 2: Representative Data from Metabolism Studies in Phlorizinized Dogs (Fasting)

| Parameter | Description | Typical Value |

| This compound Dosage | Daily subcutaneous injection | 1 g |

| Animal Model | Dog | - |

| Diet | Fasting (protein-only diet in some experiments) | - |

| Urinary Glucose | Measured over a 24-hour period | Variable, dependent on protein catabolism |

| Urinary Nitrogen | Measured over a 24-hour period | Variable, dependent on protein catabolism |

| D:N Ratio | Ratio of excreted Dextrose (Glucose) to Nitrogen | ~3.65 |

Experimental Protocols of the Era

The methodologies employed in the late 19th and early 20th centuries were foundational. Below are detailed reconstructions of the likely protocols used in these seminal studies.

Induction of this compound Glycosuria in Dogs

This protocol is based on the descriptions from the work of von Mering and Lusk.

-

Animal Model: Adult dogs were typically used. The animals were housed in metabolic cages that allowed for the separate collection of urine and feces.

-

Diet: For baseline measurements, dogs were often fed a standard diet. To study protein metabolism, as in Lusk's experiments, the dogs were fasted or fed a diet consisting exclusively of meat to ensure that the excreted glucose originated from protein catabolism.

-

This compound Administration:

-

Preparation: this compound powder was often dissolved in a warm solution of sodium carbonate or suspended in olive oil for injection.

-

Route: Both oral and subcutaneous routes were used.[1] For consistent and complete glycosuria, daily subcutaneous injections were preferred.

-

Dosage: A common dosage to ensure maximal glycosuria was 1 gram of this compound per day, often administered in divided doses.

-

-

Sample Collection:

-

Urine: Urine was collected over a 24-hour period to allow for the calculation of total daily glucose and nitrogen excretion. Catheterization was sometimes used to ensure complete collection.

-

Blood: Blood samples were taken to measure glucose concentration, although this was less frequent and technically more challenging in the earliest studies.

-

-

Duration: Experiments could last for several days to weeks to observe the stability of the glycosuria and the D:N ratio.

Analytical Methods for Glucose Quantification

The quantitative analysis of glucose was a cornerstone of these experiments.

-

Urinary Glucose Measurement (Fehling's Test):

-

Principle: This method, developed by Hermann von Fehling in 1849, relies on the reduction of a blue solution of copper(II) sulfate to a red precipitate of copper(I) oxide by a reducing sugar, such as glucose, in an alkaline solution. The amount of precipitate is proportional to the amount of reducing sugar present.

-

Procedure (Quantitative Titration):

-

A standard volume of Fehling's solution (a mixture of copper sulfate solution and an alkaline tartrate solution) was placed in a flask and heated.[4]

-

The urine sample, often diluted, was slowly titrated into the hot Fehling's solution.

-

The endpoint was reached when the blue color of the Fehling's solution completely disappeared, indicating that all the copper(II) ions had been reduced.

-

The volume of urine required to reach the endpoint was used to calculate the glucose concentration.

-

-

-

Urinary Glucose Measurement (Polarimetry):

-

Principle: Glucose is an optically active molecule, meaning it rotates the plane of polarized light. A polarimeter measures this angle of rotation, which is directly proportional to the concentration of the glucose in the solution.

-

Procedure:

-

A urine sample was clarified, often by filtration.

-

The sample was placed in a polarimeter tube.

-

A beam of polarized light was passed through the sample.

-

The operator would adjust an analyzer to measure the angle of rotation, from which the glucose concentration could be calculated.

-

-

-

Blood Glucose Measurement:

-

Early methods for blood glucose determination were less common and more complex than urine analysis. They were generally based on the same reducing principles as the urine tests but required deproteinization of the blood sample before analysis.

-

Visualizing Early Concepts of this compound Action

The understanding of this compound's mechanism evolved from a general concept of renal action to a more specific model of transport inhibition. The following diagrams, rendered in DOT language, illustrate these concepts.

Caption: Workflow of early this compound experiments in dogs.

Caption: this compound blocks renal glucose reabsorption.

Conclusion

The early studies on this compound-induced glycosuria, conducted by pioneers like von Mering and Lusk, were fundamental to our understanding of renal glucose handling and metabolism. Despite the technical limitations of the era, their meticulous quantitative work established that this compound potently blocks renal glucose reabsorption, leading to glycosuria and a reduction in blood glucose. These foundational experiments, which distinguished "renal diabetes" from pancreatic diabetes, directly paved the way for the development of modern SGLT2 inhibitors, a major class of drugs for the treatment of type 2 diabetes today. This historical research serves as a testament to the power of physiological investigation in uncovering novel therapeutic pathways.

References

Phlorizin: A Foundational Tool in Renal Physiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over 150 years, the naturally occurring dihydrochalcone phlorizin has been an indispensable tool in the field of renal physiology.[1] Isolated from the bark of apple trees, its principal pharmacological effect is the potent inhibition of sodium-glucose cotransporters (SGLTs), leading to renal glycosuria (the excretion of glucose into the urine) and a blockage of intestinal glucose absorption.[1][2] This review will delve into the technical aspects of using this compound as a tool compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its historical and ongoing significance in understanding renal glucose handling and developing novel therapeutics.

Mechanism of Action in Renal Glucose Transport

In a healthy individual, the kidneys filter approximately 180-200 grams of glucose from the plasma each day, with virtually all of it being reabsorbed back into the bloodstream in the proximal tubule.[3][4] This reabsorption is primarily mediated by two types of sodium-glucose cotransporters located on the apical (luminal) membrane of the proximal tubule epithelial cells: SGLT2 and SGLT1.

This compound acts as a potent, competitive inhibitor of both SGLT1 and SGLT2.[5] It binds to these transporters, preventing them from binding to and reabsorbing glucose from the glomerular filtrate.

-

SGLT2: Located in the early, convoluted segment (S1/S2) of the proximal tubule, SGLT2 is responsible for the bulk (around 90%) of glucose reabsorption. This compound exhibits a high affinity for SGLT2.[3]

-

SGLT1: Found in the later, straight segment (S3) of the proximal tubule, SGLT1 reabsorbs the remaining filtered glucose.[4] this compound also inhibits SGLT1, and its non-selective nature allows for the near-complete blockade of renal glucose reabsorption when applied experimentally.[4]

By inhibiting both transporters, this compound administration leads to a significant increase in urinary glucose excretion.[6][7] This effect has been pivotal in demonstrating the fundamental role of SGLTs in renal glucose homeostasis. The inhibition is competitive, meaning this compound vies with glucose for the same binding site on the transporter protein.[3][8]

Quantitative Data: Inhibitory Potency

This compound's affinity for SGLT1 and SGLT2 has been quantified in various studies. It generally shows a higher affinity for SGLT2 than SGLT1. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are key parameters for researchers designing experiments.

| Parameter | Transporter | Species | Value (nM) | Reference |

| Ki | hSGLT1 | Human | 151 - 300 | [2][8] |

| Ki | hSGLT2 | Human | 18.6 - 39 | [2][8] |

| IC50 | cSGLT1 | Cynomolgus Monkey | 309 ± 81 | [9] |

| IC50 | cSGLT2 | Cynomolgus Monkey | 35.8 ± 4.9 | [9] |

Table 1: Inhibitory constants (Ki) and IC50 values of this compound for SGLT1 and SGLT2.

The effects of this compound on key renal physiological parameters have been documented in numerous animal studies. These studies highlight its ability to induce glycosuria and alter renal hemodynamics.

| Parameter Measured | Animal Model | This compound Treatment | Observed Effect | Reference |

| Glomerular Filtration Rate (GFR) | Anesthetized Rats | Infusion of 0.1 µmol/kg/min | Reduction in GFR | [6][7] |

| Fractional Glucose Excretion | Rats | Infusion of 13.1 µ g/min | Increased to ~110% (complete inhibition) | [10] |

| Renal Glucose Reabsorption | Diabetic Rats | 400 mg/kg s.c. | Blocked, leading to normoglycemia | [11][12] |

| Proteinuria | Diabetic Rats | 400 mg/kg s.c. | Prevented the increase in protein excretion | [11][12] |

| Sodium Excretion | Anesthetized Rats | Infusion of 0.1 µmol/kg/min | Reduction in absolute and fractional excretion | [6][7] |

| Creatinine Clearance | Rats | Infusion of 13.1 µ g/min | Significantly increased | [10] |

Table 2: Summary of in vivo effects of this compound on renal parameters in animal models.

Experimental Protocols

This compound is employed in a variety of experimental settings to probe renal function. Below are methodologies for key experiments.

In Vivo Renal Clearance Studies in Rats

This protocol is designed to measure the whole-kidney effects of this compound on GFR, glucose excretion, and other renal parameters.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for infusions and the carotid artery for blood sampling and blood pressure monitoring. Cannulate the bladder for timed urine collection.

-

Infusion: Begin a continuous intravenous infusion of a solution containing an inulin (or creatinine) solution to measure GFR.[11] Allow for an equilibration period (e.g., 30-60 minutes).

-

Baseline Collection: Collect two to three baseline urine samples over timed intervals (e.g., 15-20 minutes). Take a midpoint arterial blood sample during each urine collection period.[11]

-

This compound Administration: Add this compound to the intravenous infusion at the desired dose (e.g., 1.31 to 13.1 µ g/min to achieve partial to complete SGLT inhibition).[10] Alternatively, administer a subcutaneous priming dose followed by continuous infusion.[11]

-

Experimental Collection: After another equilibration period, repeat the timed urine and midpoint blood sampling procedure.

-

Analysis: Measure the concentration of inulin (or creatinine) and glucose in all plasma and urine samples.[10]

-

Calculations:

-

GFR = (Urine Inulin Conc. × Urine Flow Rate) / Plasma Inulin Conc.

-

Filtered Glucose Load = GFR × Plasma Glucose Conc.

-

Urinary Glucose Excretion (UGE) = Urine Glucose Conc. × Urine Flow Rate.

-

Tubular Glucose Reabsorption (TGR) = Filtered Glucose Load - UGE.

-

Isolated Perfused Renal Tubule Studies

This ex vivo technique allows for the direct investigation of this compound's effects on a specific nephron segment, independent of systemic hemodynamic influences.

Methodology:

-

Tubule Dissection: Isolate a specific segment (e.g., proximal convoluted tubule) from a rabbit or mouse kidney under a dissecting microscope in cold physiological saline.

-

Perfusion Setup: Transfer the isolated tubule to a perfusion chamber on an inverted microscope stage. Mount the tubule between concentric holding and perfusion pipettes.

-

Perfusion and Bathing: Perfuse the tubule lumen with an artificial solution containing radiolabeled glucose (e.g., ¹⁴C-glucose) and bathe the tubule in a similar solution (e.g., rabbit serum).

-

Baseline Measurement: Collect the perfusate after it has passed through the tubule and measure the disappearance of labeled glucose to determine the baseline lumen-to-bath glucose flux.

-

This compound Application: Add this compound to the luminal perfusate at a specific concentration (e.g., 10⁻⁷ to 10⁻⁴ M).[13]

-

Experimental Measurement: After a brief equilibration, repeat the collection and measurement of the perfusate to determine glucose flux in the presence of the inhibitor.

-

Data Analysis: Compare the glucose transport rates before and after this compound application to determine the degree of inhibition.

Research Applications and Limitations

This compound's utility extends beyond simply demonstrating SGLT function. It has been a critical tool for:

-

Defining Renal Glucose Handling: this compound was instrumental in establishing the concepts of the maximal tubular reabsorptive capacity for glucose (TmG) and the renal threshold for glucose excretion.[9]

-

Investigating Diabetic Nephropathy: By normalizing blood glucose in diabetic animal models through induced glycosuria, this compound has helped researchers disentangle the effects of hyperglycemia ("glucose toxicity") from other aspects of diabetes on renal pathology, such as hyperfiltration and hypertrophy.[11][12]

-

Studying Tubuloglomerular Feedback (TGF): Because SGLT-mediated glucose reabsorption is coupled to sodium reabsorption, this compound can be used to increase sodium delivery to the macula densa, thereby activating the TGF mechanism and influencing GFR.[11][14]

-

Lead Compound for Drug Development: The physiological effects observed with this compound directly inspired the pharmaceutical industry to develop more selective, orally bioavailable SGLT2 inhibitors (the "gliflozins") for the treatment of type 2 diabetes.[2][4][15]

Despite its utility, researchers must be aware of this compound's limitations:

-

Non-Selectivity: Inhibition of intestinal SGLT1 can cause gastrointestinal side effects like diarrhea and malabsorption in chronic studies.[2]

-

Poor Oral Bioavailability: this compound is poorly absorbed from the gut, necessitating parenteral (e.g., intravenous or subcutaneous) administration for most systemic experiments.[2][4]

-

Metabolism to Phloretin: this compound can be hydrolyzed to its aglycone metabolite, phloretin. Phloretin is an inhibitor of facilitative glucose transporters (GLUTs), which could produce confounding effects on glucose uptake in various tissues.[5][16]

Conclusion

This compound holds a unique and foundational place in the history of renal physiology and diabetes research. Its ability to potently and completely block renal glucose reabsorption has allowed scientists to define the fundamental mechanisms of glucose handling by the kidney. While its limitations preclude its use as a clinical therapeutic, it remains an invaluable tool compound in preclinical research. The insights gained from decades of studies using this compound directly paved the way for the development of the modern class of SGLT2 inhibitors, which have revolutionized the treatment of type 2 diabetes and shown profound benefits in heart and kidney disease. For researchers in renal physiology and drug development, a thorough understanding of this compound's properties and applications is essential for contextualizing both historical findings and future research directions.

References

- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JaypeeDigital | eBook Reader [jaypeedigital.com]

- 3. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. login.medscape.com [login.medscape.com]

- 6. Effects of this compound on glucose, water and sodium handling by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on glucose, water and sodium handling by the rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. karger.com [karger.com]